molecular formula C12H14O3 B11899135 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11899135
M. Wt: 206.24 g/mol
InChI Key: SHIOHGLXVUDEOV-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, and two methyl groups at the 2 position on a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be achieved through selective hydroxylation reactions.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone core, which can be achieved through various cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy alcohols.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antioxidant and anti-inflammatory properties.

    Material Science: The compound is explored for its use in organic electronic materials due to its unique electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s ability to donate electrons makes it an effective antioxidant, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl groups.

    2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the hydroxyl groups.

    6,7-Dimethoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but has methoxy groups instead of hydroxyl groups.

Uniqueness

6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6,7-dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H14O3/c1-12(2)4-3-7-5-9(13)10(14)6-8(7)11(12)15/h5-6,13-14H,3-4H2,1-2H3

InChI Key

SHIOHGLXVUDEOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2C1=O)O)O)C

Origin of Product

United States

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